molecular formula C11H16N2O5 B13057404 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid

Cat. No.: B13057404
M. Wt: 256.25 g/mol
InChI Key: GEEJYQIQKJTMJM-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyrrolo[3,4-D]isoxazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method is advantageous due to its efficiency and eco-friendliness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid (CAS Number: 2645399-52-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique pyrrolo[3,4-D]isoxazole core with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C11H16N2O5C_{11}H_{16}N_{2}O_{5} with a molecular weight of approximately 256.25 g/mol. The presence of the isoxazole ring and the carboxylic acid moiety contributes to its reactivity and potential biological interactions.

Enzyme Inhibition and Activation

Research indicates that Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid may function as an enzyme inhibitor or activator. Its interactions with specific molecular targets could influence various cellular signaling pathways. The structural modifications of this compound can significantly impact its biological efficacy and specificity.

Synthesis Methods

The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times. Common methods include:

  • Formation of the Pyrrolo Framework : Utilizing appropriate precursors to construct the pyrrolo structure.
  • Introduction of the Tert-butoxycarbonyl Group : Protecting the nitrogen atom to stabilize the compound during subsequent reactions.
  • Carboxylic Acid Functionalization : Ensuring that the carboxylic acid moiety is correctly positioned for biological activity.

Potential Applications

Given its unique structure and biological properties, Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid holds promise as a precursor in drug development. Its potential applications include:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical agents targeting various diseases.
  • Biological Research : Investigating its interactions with proteins and nucleic acids to elucidate pharmacodynamics and therapeutic targets.

Comparative Analysis

To better understand the biological activity of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid in relation to similar compounds, a comparative analysis is presented below:

Compound NameIC50 (μM)Mechanism of ActionStructural Features
Isoxazole Derivative 186Apoptosis inductionContains isoxazole ring
Isoxazole Derivative 2755Cell cycle arrestModified functional groups
Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro... TBDTBDPyrrolo[3,4-D]isoxazole core

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m1/s1

InChI Key

GEEJYQIQKJTMJM-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.